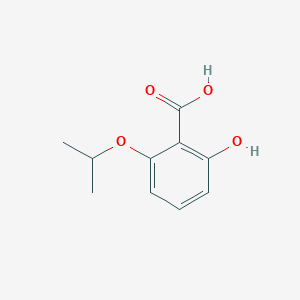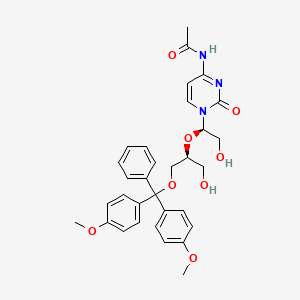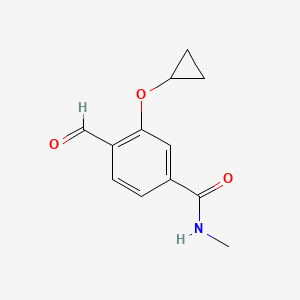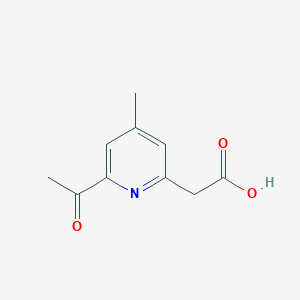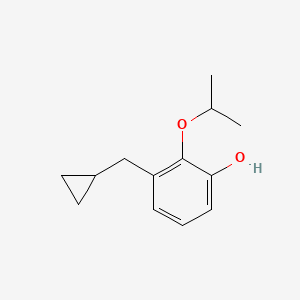
3-(Cyclopropylmethyl)-2-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-2-isopropoxyphenol is an organic compound that features a phenol group substituted with a cyclopropylmethyl group and an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-isopropoxyphenol can be achieved through several synthetic routes. One common method involves the protection of phenols using cyclopropylmethyl groups. This method is advantageous due to the stability of the cyclopropylmethyl group under various conditions and its ease of removal under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniquesThe reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethyl)-2-isopropoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include cyclopropylmethyl quinones, reduced cyclopropylmethyl derivatives, and substituted phenols .
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-2-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl phenol: Lacks the isopropoxy group, resulting in different chemical properties.
Isopropoxyphenol: Lacks the cyclopropylmethyl group, affecting its steric and electronic properties.
Cyclopropylmethyl ether: Contains a cyclopropylmethyl group but lacks the phenol group, leading to different reactivity.
Uniqueness
3-(Cyclopropylmethyl)-2-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-11(8-10-6-7-10)4-3-5-12(13)14/h3-5,9-10,14H,6-8H2,1-2H3 |
Clave InChI |
DBPXEYIUFCCUJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=C1O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


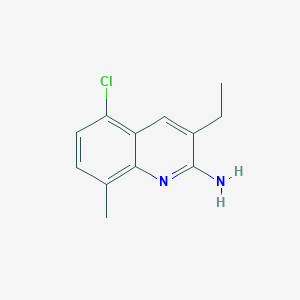
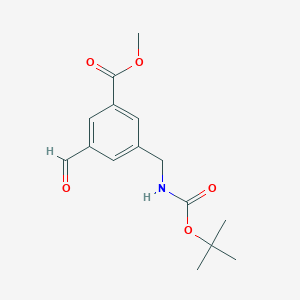
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
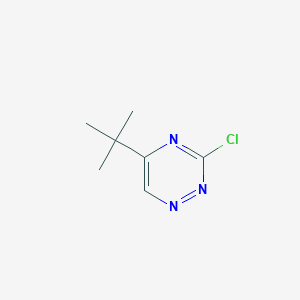
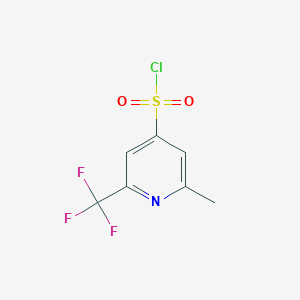
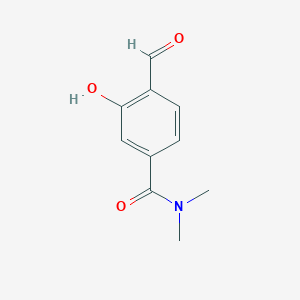
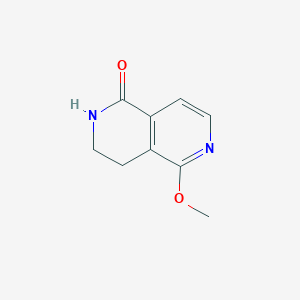

![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
